molecular formula C8H7NO4 B188774 Methyl 4-nitrobenzoate CAS No. 619-50-1

Methyl 4-nitrobenzoate

Cat. No. B188774
CAS RN: 619-50-1
M. Wt: 181.15 g/mol
InChI Key: YOJAHJGBFDPSDI-UHFFFAOYSA-N
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Description

Methyl 4-nitrobenzoate is a chemical compound with the molecular formula C8H7NO4 . It is a light yellow to yellow fine crystalline powder . It is used in the biochemical characterization of NfsA, the Escherichia coli major nitroreductase exhibiting a high amino acid sequence homology to Frp, a Vibrio harveyi flavin oxidoreductase .


Synthesis Analysis

The synthesis of Methyl 4-nitrobenzoate involves the reaction of 4-nitrobenzohydrazide and N-methyl-4-nitrobenzohydrazide with carbon disulfide and alkyl halides in the presence of triethylamine . The process requires careful temperature control to ensure successful synthesis .


Molecular Structure Analysis

The molecular structure of Methyl 4-nitrobenzoate consists of a benzene ring attached to a nitro group (NO2) and a methyl ester group (COOCH3) . The average mass of the molecule is 181.145 Da .


Physical And Chemical Properties Analysis

Methyl 4-nitrobenzoate has a melting point of 94-96 °C and a boiling point of 314.24°C . It has a density of 1.4283 and a refractive index of 1.5468 . It is soluble in methanol .

Scientific Research Applications

  • Biochemistry :

    • Methyl 4-nitrobenzoate is used in the biochemical characterization of NfsA, the Escherichia coli major nitroreductase . This enzyme exhibits a high amino acid sequence homology to Frp, a Vibrio harveyi flavin oxidoreductase .
  • Organic Chemistry :

    • Methyl 4-nitrobenzoate is used as a reagent in organic synthesis . For example, it can be used in nitration reactions, a type of electrophilic aromatic substitution .
    • The methods of application or experimental procedures can vary widely depending on the specific reaction. In general, the reagent would be added to a reaction mixture containing the other reactants and the reaction would be carried out under conditions suitable for the specific reaction (e.g., specific temperature, solvent, etc.) .

Safety And Hazards

Methyl 4-nitrobenzoate should be handled with care to avoid dust formation. It should not be inhaled or come into contact with skin or eyes . In case of accidental ingestion or contact, medical attention should be sought immediately .

properties

IUPAC Name

methyl 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-13-8(10)6-2-4-7(5-3-6)9(11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJAHJGBFDPSDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022085
Record name Methyl p-nitrobenzoate
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Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Methyl 4-nitrobenzoate

CAS RN

619-50-1
Record name Methyl 4-nitrobenzoate
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Record name Methyl p-nitrobenzoate
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Record name Methyl 4-nitrobenzoate
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Record name Benzoic acid, 4-nitro-, methyl ester
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Record name METHYL P-NITROBENZOATE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Nitrobenzoic acid (5 g; 29.92 mmol; 1 eq.) is dissolved in toluene (37.5 ml). Timethylsilyl diazomethane in toluene and MeOH (1/1)(45 ml; 2 M; 89.76 mmol; 3 eq.) is added dropwise. The solution is stirred at rt for 2 h. Solvents are removed affording methyl 4-nitrobenzoate as a yellow powder (5.42 g; 100%).
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Synthesis routes and methods III

Procedure details

p-Nitrobenzoic acid (1.67 g) is suspended into chloroform (20 ml) and thereto are added triethylamine (1.40 ml) under ice-cooling and further 1-(p-chlorobenzenesulfonyoxy)-6-chloro-1,2,3-benzotriazole (3.44 g). When the mixture is stirred at room temperature for 15 minutes, yellow precipitates are produced and the mixture is further stirred for 5 hours. To the mixture are added methanol (0.6 ml) and triethylamine (1.4 ml), whereby the precipitates are dissolved. After stirring for 1 hour, chloroform is distilled off and the residue extracted with ethyl acetate. The extract is washed with water, an aqueous sodium hydrogen carbonate, 1 N hydrochloric acid and water in order and dried over anhydrous magnesium sulfate. After drying, the solvent is distilled off. The resulting crystals aare recrystallized from isopropyl alcohol to give yellow crystals of methyl p-nitrobenzoate (1.4 g), melting point: 93°-94° C.
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1.67 g
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1-(p-chlorobenzenesulfonyoxy)-6-chloro-1,2,3-benzotriazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
597
Citations
A Alemdar, B Tan, O Toksöz, G Kurtuluş, C Sesal… - Journal of Molecular …, 2023 - Elsevier
… Among them, methyl 4-nitrobenzoate exhibited the highest inhibition against Staphylococcus aureus and Pseudomonas aeruginosa. Methyl 4-methoxybenzoate was selected for …
Number of citations: 0 www.sciencedirect.com
H Wu, MH Xie, P Zou, YL Liu, YJ He - Acta Crystallographica Section …, 2009 - scripts.iucr.org
In the molecule of the title compound, C8H7NO4, the nitro group is approximately coplanar with the benzene ring [dihedral angle = 0.6 (1)], while the dihedral angle between the …
Number of citations: 6 scripts.iucr.org
JM Ledo, H Flores, F Ramos, VLS Freitas… - The Journal of Chemical …, 2022 - Elsevier
… , methyl 3-nitrobenzoate and methyl 4-nitrobenzoate has been performed. The structural … 2-nitrobenzoate, methyl 3-nitrobenzoate and methyl 4-nitrobenzoate will be denoted as M2NB, …
Number of citations: 0 www.sciencedirect.com
GW Holcombe, GL Phipps, ML Knuth… - … Pollution Series A …, 1984 - Elsevier
Flow-through acute toxicity tests were conducted with 24 organic compounds using fathead minnows Pimephales promelas as test organisms. The tested toxicants consisted of 11 …
Number of citations: 89 www.sciencedirect.com
AJ Lough, A Ho, W Tam - IUCrData, 2020 - iucrdata.iucr.org
The relative stereo- and regiochemistry of the racemic title compound, C25H19NO7, were established from the crystal structure. The fused benzene ring forms dihedral angles of 77.3 (1…
Number of citations: 2 iucrdata.iucr.org
M Komiyama, S Inoue - Bulletin of the Chemical Society of Japan, 1980 - journal.csj.jp
… The hydrolysis of an analogous substrate, 2,2,2-trifluoroethyl 3-methyl-4-nitrobenzoate, however, was little affected by cz-cyclodextrin, showing that 1 included the cavity of c-…
Number of citations: 22 www.journal.csj.jp
PEJ Groenewegen, P Breeuwer… - …, 1992 - microbiologyresearch.org
… The characteristics of these reductases (Kitamura et al., 1983) do not match the properties of 4-NBA reductase from strain NBA-10, since after incubation with methyl-4-nitrobenzoate …
Number of citations: 112 www.microbiologyresearch.org
E Aras, A Kilic, E Cicek, Y Meric, O Karatas - 2012 - 194.27.42.91
… Single crystals of methyl-4-nitrobenzoate C8H7NO4 have been observed and analyzed for different orientations of the crystal in the magnetic field, after being damaged at 300K by Co-…
Number of citations: 2 194.27.42.91
M Hauptschein, RE Oesterling - Journal of the American Chemical …, 1960 - ACS Publications
… by alcoholysis of methyl 4-nitrobenzoate exemplifies the general … (0.010 mole) of methyl 4-nitrobenzoate and 1.97 g. (0.010 … period for complete cleavage of the methyl 4-nitrobenzoate. …
Number of citations: 26 pubs.acs.org
T Tanno, R Shimada, T Takaya, W Sasaki… - Optics & Laser …, 2022 - Elsevier
… A terahertz linear polarizer was developed using a single crystal of methyl 4-nitrobenzoate. Flat molecules are arranged in parallel in the crystal and the intramolecular vibrations …
Number of citations: 3 www.sciencedirect.com

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